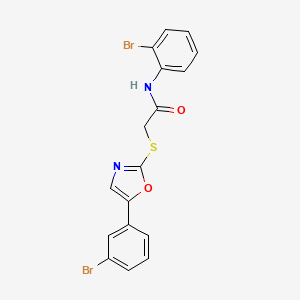![molecular formula C21H19BrFN3O2S B3206388 1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine CAS No. 1040668-34-5](/img/structure/B3206388.png)
1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine
Vue d'ensemble
Description
The compound “1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine” is a complex organic molecule that contains several functional groups and structural features. These include a piperazine ring, a phenyl ring with a fluorine substituent, an oxazole ring with a bromophenyl substituent, and a thioacetyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through a reaction of a suitable diamine and a diketone. The oxazole ring could be synthesized through a cyclodehydration reaction of an appropriate amino alcohol . The bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring would provide a basic center, the oxazole ring would introduce a site of aromaticity, and the bromophenyl and fluorophenyl groups would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced through a nucleophilic aromatic substitution reaction. The piperazine ring could undergo alkylation or acylation reactions at its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, its solubility would be affected by the polar groups and the overall polarity of the molecule. Its melting and boiling points would be influenced by the strength of the intermolecular forces .Mécanisme D'action
The exact mechanism of action of 1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This compound has been shown to increase the levels of these neurotransmitters in certain regions of the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, it has been shown to reduce the levels of stress hormones, such as cortisol, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine in lab experiments is its specificity for certain neurotransmitter systems. This allows researchers to study the effects of this compound on specific pathways in the brain. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects. This may complicate the interpretation of results and require additional controls to be put in place.
Orientations Futures
There are a number of future directions for research on 1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine. One area of interest is its potential for the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, this compound may have potential applications in the treatment of cognitive disorders, such as Alzheimer's disease. Further research is needed to determine the mechanism of action of this compound and its potential therapeutic applications in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications in the fields of neuroscience and psychiatry. Its mechanism of action is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. Future research is needed to determine the safety and efficacy of this compound in humans and its potential therapeutic applications in a variety of neurological disorders.
Applications De Recherche Scientifique
1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been studied for its potential to improve cognitive function and memory in animal models.
Safety and Hazards
Propriétés
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2S/c22-16-5-3-4-15(12-16)19-13-24-21(28-19)29-14-20(27)26-10-8-25(9-11-26)18-7-2-1-6-17(18)23/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSZUUJHBOYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=C(O3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




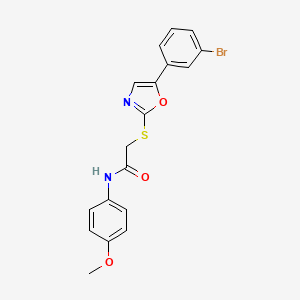
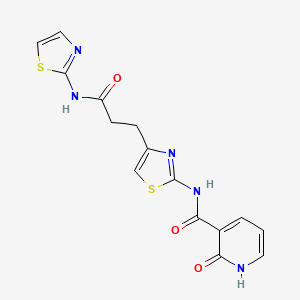
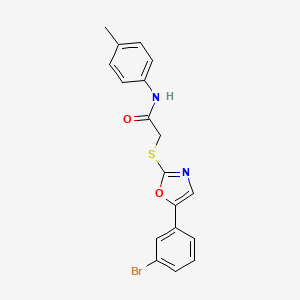
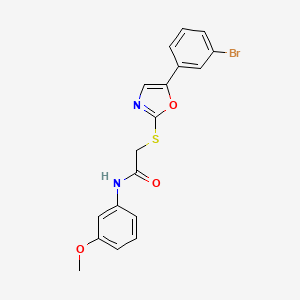
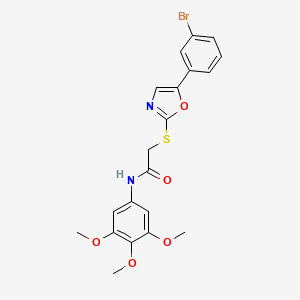

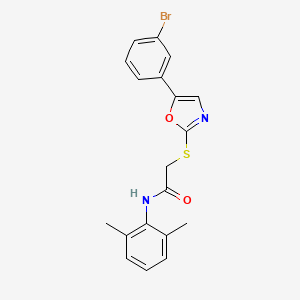

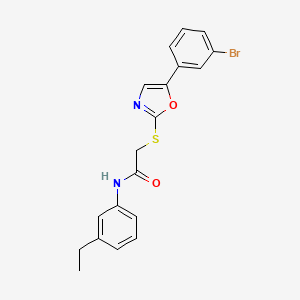
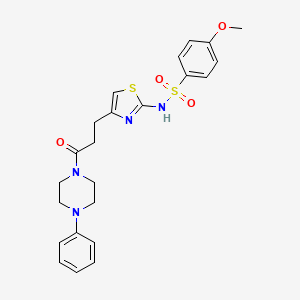
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide](/img/structure/B3206368.png)
![1-({[5-(3-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3206373.png)
